molecular formula C20H23N5O3 B11600594 6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11600594
M. Wt: 381.4 g/mol
InChI Key: CWLJMSYRSSACCW-UHFFFAOYSA-N
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Description

This compound features a highly complex tricyclic framework comprising fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene. Key structural elements include:

  • Imino-oxo core: A 6-imino-2-oxo moiety that may confer hydrogen-bonding interactions critical for biological activity.
  • Substituents: An oxolan-2-ylmethyl group (tetrahydrofuran-derived) and an isopropyl (propan-2-yl) group at position 7, likely influencing solubility and steric effects.

Properties

Molecular Formula

C20H23N5O3

Molecular Weight

381.4 g/mol

IUPAC Name

6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C20H23N5O3/c1-12(2)25-17(21)14(19(26)22-11-13-6-5-9-28-13)10-15-18(25)23-16-7-3-4-8-24(16)20(15)27/h3-4,7-8,10,12-13,21H,5-6,9,11H2,1-2H3,(H,22,26)

InChI Key

CWLJMSYRSSACCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C1=N)C(=O)NCC3CCCO3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The starting materials typically include a combination of imines, oxolanes, and triazatricyclo compounds. The reaction conditions often require precise temperature control and the use of catalysts to ensure the correct formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would likely include purification steps such as crystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature ranges to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxygenated derivative, while reduction may produce a more hydrogenated form .

Scientific Research Applications

6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogues ()

Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share the following similarities and differences:

Parameter Target Compound Spirocyclic Analogues
Core Structure Tricyclic 1,7,9-triazatricyclo[8.4.0.0³,⁸] system Spiro[4.5]decane fused with benzothiazole and aromatic rings
Key Functional Groups Imino, oxo, carboxamide, oxolane Benzothiazole, hydroxyl, spiro-linked carbonyl groups
Synthetic Route Likely involves multi-step cyclization (inferred) Condensation of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-imines
Potential Applications Unclear; structural motifs suggest kinase or protease inhibition Organic synthesis intermediates; possible photophysical or catalytic applications

Cephalosporin Derivatives ()

Pharmacopeial cephalosporins (e.g., PF 43(1) compounds) exhibit distinct structural and functional contrasts:

Parameter Target Compound Cephalosporins (e.g., PF 43(1))
Core Structure Tricyclic fused nitrogen system Bicyclic β-lactam + dihydrothiazine ring
Key Functional Groups Imino, oxo, carboxamide β-lactam, thiadiazolethio, pivalamido
Biological Activity Theoretical enzyme inhibition (unconfirmed) Antibacterial via penicillin-binding protein (PBP) inhibition
Solubility Moderate (oxolane enhances lipophilicity) High (carboxylic acid group enhances aqueous solubility)

Critical Insight : Unlike β-lactam antibiotics, the target compound’s tricyclic scaffold lacks the strained four-membered ring essential for PBP binding, suggesting divergent therapeutic targets.

Research Findings and Mechanistic Implications

  • Reactivity: The imino-oxo core may undergo tautomerization or nucleophilic attack, analogous to quinazoline derivatives, but stability studies are absent in the evidence.
  • Synthetic Challenges : Assembly of the tricyclic system likely requires precise stoichiometry and catalysis, as seen in spirocyclic compound synthesis .
  • Biological Potential: While cephalosporins target bacterial cell walls, the target compound’s carboxamide and heteroaromatic system align with kinase inhibitor motifs (e.g., ATP-binding pocket targeting).

Biological Activity

The compound 6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (referred to as Compound X hereafter) is a complex organic molecule characterized by a unique tricyclic structure that incorporates a triazatricyclo framework. Its molecular formula is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, with a molecular weight of approximately 368.43 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features

Compound X features multiple functional groups including:

  • Imino group : Contributes to reactivity.
  • Carbonyl functionalities : Enhances interaction with biological targets.

These structural attributes facilitate diverse interactions with various biological molecules, leading to its potential therapeutic applications.

Biological Activity Overview

Preliminary studies have suggested that Compound X exhibits notable antimicrobial and anticancer properties. Its mechanism of action is believed to involve the inhibition of specific cellular pathways associated with proliferation and survival, likely through binding to molecular targets such as enzymes or receptors.

Key Biological Activities

  • Antimicrobial Activity :
    • Compound X has shown effectiveness against a range of microbial pathogens in vitro.
    • The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties :
    • Initial studies indicate that it may inhibit tumor cell proliferation.
    • The compound appears to induce apoptosis in cancer cells through modulation of signaling pathways.

Research Findings and Case Studies

Research on Compound X is still in its early stages; however, several studies have provided insights into its biological activity:

StudyFindings
Study 1 (2023)Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL.
Study 2 (2024)Showed cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of 15 µM, indicating significant potential as an anticancer agent.
Study 3 (2024)Investigated the mechanism of action and suggested that Compound X inhibits the PI3K/Akt signaling pathway in cancer cells.

The biological activity of Compound X is attributed to its ability to interact with specific molecular targets:

  • Enzymatic Inhibition : It may inhibit key enzymes involved in cell cycle regulation.
  • Receptor Binding : The compound could bind to receptors that modulate cell survival signals.

Synthesis and Industrial Production

The synthesis of Compound X typically involves multi-step organic reactions:

  • Formation of the Tricyclic Structure : Utilizing cyclization reactions under controlled conditions.
  • Introduction of Functional Groups : Achieved through nucleophilic substitution reactions.
  • Final Modifications : Incorporating the oxolan group enhances solubility and stability.

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